molecular formula C7H4ClF2NO3 B1595733 1-[Chloro(difluoro)methoxy]-4-nitrobenzene CAS No. 40750-71-8

1-[Chloro(difluoro)methoxy]-4-nitrobenzene

Cat. No. B1595733
CAS RN: 40750-71-8
M. Wt: 223.56 g/mol
InChI Key: WPALJCCMLCPKMZ-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-4-nitrobenzene (CDMN) is an organic compound belonging to the nitrobenzene family. It is a colorless solid that is soluble in acetone, chloroform and methanol. CDMN has a wide range of applications in the field of organic synthesis and has been used in the synthesis of various compounds such as aryl amines, aryl halides, and aryl sulfonates. It is also used in the preparation of pharmaceuticals, agrochemicals, dyes and other organic compounds.

Scientific Research Applications

  • Indole Derivatives : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Although “1-[Chloro(difluoro)methoxy]-4-nitrobenzene” is not an indole derivative, it’s possible that it could have similar applications due to its aromatic nature.

  • Theoretical Studies on Molecular Structure and Vibrational Spectra : There are theoretical studies on the molecular structure and vibrational spectra of similar compounds like 2,4-Difluoro-1-Methoxy Benzene and 1-Chloro-3-Methoxy Benzene . These studies often involve computational chemistry methods to predict the properties of these molecules.

  • Difluoromethylation Processes : There have been advances in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . “1-[Chloro(difluoro)methoxy]-4-nitrobenzene” could potentially be used in these processes due to its difluoromethoxy group.

  • Chemical Synthesis : This compound could be used as a building block in the synthesis of more complex molecules. The presence of both a nitro group and a chlorodifluoromethoxy group could make it a versatile reagent in organic synthesis .

  • Fluorinated Compounds : The introduction of one or more fluorine atoms into molecules can have a significant impact on their physicochemical and biological properties . “1-[Chloro(difluoro)methoxy]-4-nitrobenzene” could potentially be used in the development of new fluorinated compounds.

  • Pharmaceutical Research : Nitrobenzene derivatives have been used in the development of various pharmaceuticals. The unique properties of “1-[Chloro(difluoro)methoxy]-4-nitrobenzene” could potentially make it useful in this field .

  • Material Science : Nitrobenzene derivatives have been used in the development of dyes and pigments. It’s possible that “1-[Chloro(difluoro)methoxy]-4-nitrobenzene” could have applications in this area .

  • Chemical Synthesis : This compound could be used as a building block in the synthesis of more complex molecules. The presence of both a nitro group and a chlorodifluoromethoxy group could make it a versatile reagent in organic synthesis .

  • Fluorinated Compounds : The introduction of one or more fluorine atoms into molecules can have a significant impact on their physicochemical and biological properties . “1-[Chloro(difluoro)methoxy]-4-nitrobenzene” could potentially be used in the development of new fluorinated compounds.

  • Pharmaceutical Research : Nitrobenzene derivatives have been used in the development of various pharmaceuticals. The unique properties of “1-[Chloro(difluoro)methoxy]-4-nitrobenzene” could potentially make it useful in this field .

  • Material Science : Nitrobenzene derivatives have been used in the development of dyes and pigments. It’s possible that “1-[Chloro(difluoro)methoxy]-4-nitrobenzene” could have applications in this area .

properties

IUPAC Name

1-[chloro(difluoro)methoxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPALJCCMLCPKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339870
Record name 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Chloro(difluoro)methoxy]-4-nitrobenzene

CAS RN

40750-71-8
Record name 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Chlorodifluoromethoxy)-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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